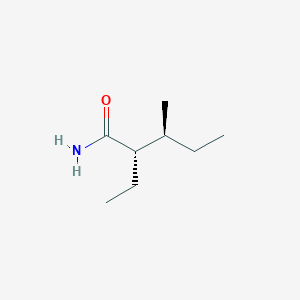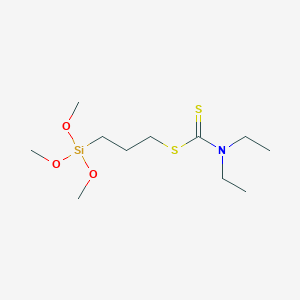
Carbamic acid--1-(2-chlorophenyl)ethane-1,2-diol (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido carbámico–1-(2-clorofenil)etano-1,2-diol (2/1) es un compuesto químico con la fórmula molecular C9H10ClNO3. Se caracteriza por la presencia de un grupo ácido carbámico unido a un anillo 2-clorofenilo y una porción de etano-1,2-diol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido carbámico–1-(2-clorofenil)etano-1,2-diol (2/1) normalmente implica la reacción de 2-clorofenil isocianato con etano-1,2-diol en condiciones controladas. La reacción se lleva a cabo en una atmósfera inerte, a menudo utilizando solventes como diclorometano o tetrahidrofurano. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido carbámico–1-(2-clorofenil)etano-1,2-diol (2/1) experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar compuestos carbonílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carbámico en una amina.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los nucleófilos como los iones hidróxido o las aminas se emplean en reacciones de sustitución.
Principales productos formados
Oxidación: Formación de compuestos carbonílicos como aldehídos o cetonas.
Reducción: Formación de aminas.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
El ácido carbámico–1-(2-clorofenil)etano-1,2-diol (2/1) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido carbámico–1-(2-clorofenil)etano-1,2-diol (2/1) implica su interacción con objetivos moleculares específicos. El grupo ácido carbámico puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, lo que lleva a la inhibición o modulación de su actividad. El grupo clorofenilo también puede contribuir a la afinidad de unión y especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido carbámico, (2-clorofenil)-, éster etílico
- Ácido carbámico, (2-clorofenil)-, éster metílico
- Ácido carbámico, (2-clorofenil)-, éster propílico
Unicidad
El ácido carbámico–1-(2-clorofenil)etano-1,2-diol (2/1) es único debido a la presencia de la porción de etano-1,2-diol, que confiere propiedades químicas y físicas distintas. Esta característica estructural lo diferencia de otros derivados del ácido carbámico y contribuye a su reactividad específica y aplicaciones.
Propiedades
Número CAS |
194085-57-9 |
|---|---|
Fórmula molecular |
C10H15ClN2O6 |
Peso molecular |
294.69 g/mol |
Nombre IUPAC |
carbamic acid;1-(2-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9ClO2.2CH3NO2/c9-7-4-2-1-3-6(7)8(11)5-10;2*2-1(3)4/h1-4,8,10-11H,5H2;2*2H2,(H,3,4) |
Clave InChI |
TZZXJZUHYSRXMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CO)O)Cl.C(=O)(N)O.C(=O)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)




![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)




![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
